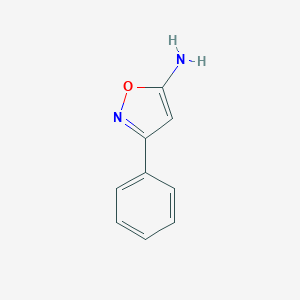

5-Amino-3-phenylisoxazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93157. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-phenyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOHVVZZMMMDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293957 | |

| Record name | 3-phenylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4369-55-5 | |

| Record name | 5-Amino-3-phenylisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-3-phenylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-Amino-3-phenylisoxazole from benzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Amino-3-phenylisoxazole, a valuable heterocyclic compound, from the starting material benzoylacetonitrile. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data, and a mechanistic diagram to facilitate understanding and replication in a laboratory setting. The straightforward and efficient one-pot synthesis makes this compound readily accessible for further research and development in medicinal chemistry and materials science.

Reaction Scheme and Mechanism

The synthesis of this compound from benzoylacetonitrile is achieved through a cyclocondensation reaction with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds by the initial formation of an oxime intermediate from the reaction of the ketone group of benzoylacetonitrile with hydroxylamine. This is followed by an intramolecular cyclization where the nitrogen of the oxime attacks the nitrile carbon, leading to the formation of the isoxazole ring. Tautomerization of the resulting imine affords the final stable aromatic this compound.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established literature procedures.

Materials:

-

Benzoylacetonitrile (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Anhydrous sodium acetate (2.0 eq)

-

Absolute ethanol

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus (Büchner funnel and flask)

-

Melting point apparatus

-

Spectroscopic instruments for characterization (IR, NMR, MS)

Procedure:

-

A mixture of benzoylacetonitrile (10 mmol), hydroxylamine hydrochloride (12 mmol), and anhydrous sodium acetate (20 mmol) in absolute ethanol (50 mL) is placed in a round-bottom flask.

-

The reaction mixture is stirred and heated to reflux for a period of 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is triturated with cold water to remove inorganic salts.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol, to yield pure this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Yield | 85% |

| Melting Point | 110-112 °C |

| Appearance | White to pale yellow solid |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

Characterization Data

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques. The expected spectral data are summarized below.

| Technique | Data |

| IR (KBr, cm⁻¹) | ν 3425, 3320 (NH₂), 1645 (C=N), 1610, 1580 (C=C) |

| ¹H NMR (CDCl₃, δ ppm) | 7.75-7.85 (m, 2H, Ar-H), 7.40-7.50 (m, 3H, Ar-H), 5.50 (s, 1H, isoxazole H-4), 4.50 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, δ ppm) | 169.5 (C-5), 161.0 (C-3), 130.0, 129.5, 128.8, 126.5 (Ar-C), 85.0 (C-4) |

| Mass Spec (m/z) | 160 [M]⁺ |

Note on Spectral Interpretation: The chemical shift of the H-4 proton of the isoxazole ring is a key indicator for confirming the 5-amino regioisomer. In 5-aminoisoxazoles, this proton typically appears at a lower field (around 5.5 ppm) compared to the isomeric 3-aminoisoxazoles.

This comprehensive guide provides the necessary information for the successful synthesis and characterization of this compound from benzoylacetonitrile. The presented protocol is robust and high-yielding, making it a valuable procedure for researchers in organic synthesis and drug discovery.

physical and chemical properties of 5-Amino-3-phenylisoxazole

An In-depth Technical Guide to 5-Amino-3-phenylisoxazole

Abstract

This compound is a pivotal heterocyclic amine that serves as a versatile scaffold in medicinal chemistry and materials science. Its unique structural arrangement, featuring a phenyl group and an amino moiety on the isoxazole core, imparts a range of chemical properties that make it a valuable building block for the synthesis of novel compounds. This guide provides an in-depth analysis of the core physicochemical and spectroscopic properties of this compound, offering a technical resource for researchers and developers. We will delve into its structural attributes, reactivity, and established protocols for characterization, providing the foundational knowledge necessary for its effective application in research and development.

Introduction

The isoxazole ring system is a prominent feature in a multitude of biologically active compounds.[1][2] this compound, in particular, has emerged as a compound of significant interest due to its demonstrated utility in the development of pharmaceuticals, including anti-inflammatory and analgesic agents.[3] The presence of a reactive amino group and the stable phenylisoxazole core allows for diverse chemical modifications, enabling the exploration of new therapeutic agents and advanced materials.[3][4] This document serves as a comprehensive guide to its fundamental properties, grounded in established data and experimental observations.

Molecular Structure and Isomerism

The structural integrity of this compound is the cornerstone of its chemical behavior. The molecule consists of a five-membered isoxazole ring, substituted with a phenyl group at the 3-position and an amino group at the 5-position.

Caption: Molecular structure of this compound.

An important consideration for this molecule is the potential for amino-imino tautomerism, a common feature in heterocyclic amines. While the amino form is generally considered to be the more stable tautomer, the specific conditions of a reaction or analysis can influence the equilibrium.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its application in any experimental setting. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O | [5][6] |

| Molecular Weight | 160.17 g/mol | [5][6] |

| Appearance | White to orange crystalline solid | [3][7] |

| Melting Point | 110-114 °C | [5][8] |

| Boiling Point | 379.3 ± 30.0 °C (Predicted) | [5][9] |

| Solubility | Soluble in methanol; very slightly soluble in water (0.5 g/L at 25 °C) | [4][9] |

| pKa | -1.69 ± 0.10 (Predicted) | [9] |

| Density | 1.204 ± 0.06 g/cm³ (Predicted) | [5][9] |

The solubility profile indicates a compound with moderate polarity. Its solubility in methanol is a direct consequence of the ability of the amino group to form hydrogen bonds. The limited aqueous solubility is typical for small organic molecules with a significant hydrophobic phenyl group.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound.[10] Below are the expected spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[10][11]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the protons of the amino group, and the proton on the isoxazole ring. The aromatic protons will likely appear as a multiplet in the range of δ 7.0-8.0 ppm. The amino protons will present as a broad singlet, and the isoxazole proton will be a singlet in the aromatic region.

-

¹³C NMR: The carbon NMR will show signals for the carbons of the phenyl ring and the isoxazole ring. The isoxazole carbons are expected to resonate at approximately δ 162 (C3), δ 76 (C4), and δ 166 (C5) ppm, though these values can be influenced by the solvent and substituents.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[10] For this compound, the key vibrational bands are:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=N stretching: A band around 1615 cm⁻¹ characteristic of the isoxazole ring.[12]

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

-

C-O stretching: A band in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 160.[6][12]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily dictated by the amino group and the isoxazole ring. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, making it a versatile handle for further chemical modification.

A common synthetic route to this compound involves the reaction of benzoylacetonitrile with hydroxylamine.[8] This reaction provides a straightforward method for the preparation of the core isoxazole structure.

Caption: General synthesis of this compound.

Experimental Protocols

The following protocols are provided as a guide for the characterization of this compound.

Protocol: Determination of Melting Point

-

Objective: To determine the melting point range of a sample of this compound as an indicator of purity.

-

Methodology:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a depth of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute until the temperature is about 15 °C below the expected melting point (110-114 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range. A narrow range (1-2 °C) is indicative of high purity.

-

Protocol: Preparation of a Sample for NMR Analysis

-

Objective: To prepare a solution of this compound for ¹H and ¹³C NMR analysis.

-

Methodology:

-

Weigh approximately 5-10 mg of the sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent peaks with signals of interest.

-

Gently agitate the vial to ensure complete dissolution.

-

Transfer the solution to a clean NMR tube using a Pasteur pipette.

-

Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.

-

Applications in Drug Development

This compound is a valuable scaffold in drug discovery.[3][4] Its derivatives have been investigated for a range of biological activities, including:

-

Anti-inflammatory and Analgesic Activity: The isoxazole core is a known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

Antimicrobial and Antifungal Agents: Modifications of the amino group have led to compounds with potent activity against various pathogens.[4]

-

Neuroprotective Effects: Certain derivatives have shown promise in models of neurodegenerative diseases.[2]

Safety and Handling

This compound is classified as harmful if swallowed.[6][13] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes.[5] Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

Conclusion

This compound is a compound of significant chemical and pharmaceutical interest. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an important building block for the synthesis of a wide range of novel molecules. This guide has provided a comprehensive overview of its core properties and characterization, offering a valuable resource for researchers and developers working with this important heterocyclic amine.

References

- 1. mdpi.com [mdpi.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C9H8N2O | CID 261201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 97%, Thermo Scientific™ | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 8. This compound | 4369-55-5 [chemicalbook.com]

- 9. This compound | 4369-55-5 [amp.chemicalbook.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. google.com [google.com]

- 12. ajrcps.com [ajrcps.com]

- 13. This compound - High purity | EN [georganics.sk]

5-Amino-3-phenylisoxazole CAS number and molecular structure

This technical guide provides a comprehensive overview of 5-Amino-3-phenylisoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical Identity and Molecular Structure

This compound is a solid organic compound characterized by a phenyl group attached to an isoxazole ring, with an amino group at the 5-position.[2]

-

Canonical SMILES: C1=CC=C(C=C1)C2=NOC(=C2)N[2]

The structure consists of a five-membered isoxazole ring containing one nitrogen and one oxygen atom in adjacent positions. A phenyl group is substituted at the 3-position, and an amino group is at the 5-position.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Appearance | Orange Crystalline Powder | [4] |

| Melting Point | 110-114 °C | [3][4][6] |

| Boiling Point | 379.3 °C at 760 mmHg | [4] |

| Density | 1.204 g/cm³ | [4] |

| Solubility | Very slightly soluble (0.5 g/L at 25 °C) | [2] |

| pKa (Predicted) | 2.55 ± 0.10 | |

| LogP | 1.7 | [4] |

| Topological Polar Surface Area | 52 Ų | [2] |

Synthesis of this compound: An Experimental Protocol

A common and efficient method for the synthesis of this compound derivatives is through a one-pot, multi-component reaction. The following protocol is a representative example for the synthesis of the parent compound.

Reaction Principle: This synthesis involves the condensation of an aromatic aldehyde (benzaldehyde), a compound with an active methylene group (malononitrile), and hydroxylamine hydrochloride. The reaction proceeds via an in-situ formation of the isoxazole ring.

Materials and Reagents:

-

Benzaldehyde

-

Malononitrile

-

Hydroxylamine hydrochloride

-

Anhydrous ethanol or isopropyl alcohol

-

A Lewis acid catalyst (e.g., ceric ammonium sulfate or TiO₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

n-Hexane

Experimental Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve malononitrile (1 mmol), benzaldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in 30 mL of ethanol.[4]

-

Slowly add a catalytic amount of a Lewis acid (e.g., 2 mmol of ceric ammonium sulfate) to the reaction mixture.[3][4]

-

Heat the mixture to reflux and stir vigorously for 5-7 hours.[3][4]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:n-hexane (e.g., 4:6 v/v).[3]

-

Upon completion of the reaction, cool the mixture to room temperature and pour it into cold water.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization from an appropriate solvent.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of a wide range of biologically active molecules.[1] Its derivatives have shown potential as:

-

Anti-inflammatory and Analgesic Agents: The isoxazole scaffold is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial and Antifungal Agents: Certain derivatives have demonstrated inhibitory activity against various bacterial and fungal strains.[3]

-

Anticancer Agents: The isoxazole ring is present in some compounds investigated for their antiproliferative effects.

The versatility of the this compound core allows for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a crucial intermediate in the drug discovery pipeline.

Logical Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the laboratory synthesis and subsequent purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. ajrcps.com [ajrcps.com]

- 4. ijmpronline.com [ijmpronline.com]

- 5. Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 5-Amino-3-phenylisoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, conferring a range of biological activities upon its derivatives.[1] Among these, the this compound core has emerged as a particularly promising framework for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of this compound-4-carbonitrile derivatives is a one-pot, multicomponent reaction.[1] This approach offers several advantages, including operational simplicity, shorter reaction times, and good to excellent yields.

General Synthetic Workflow

Caption: General workflow for the one-pot synthesis of this compound derivatives.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of this compound derivatives against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.

Quantitative Anticancer Activity Data

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| IIa | 3,4,5-trimethoxyphenyl | HeLa | 9.4 | [2] |

| IIIh | 3,4,5-trimethoxyphenyl | HeLa | Not specified, but significant | [2] |

| IIIm | 3,4,5-trimethoxyphenyl | HeLa | Not specified, but significant | [2] |

Mechanism of Action: Induction of Apoptosis

This compound derivatives can trigger the intrinsic apoptosis pathway, which is initiated by mitochondrial stress. This leads to the release of cytochrome c and the subsequent activation of a cascade of caspase enzymes, ultimately resulting in cell death.

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant activity against a range of pathogenic bacteria and fungi. The presence of specific substituents on the phenyl ring can greatly influence their antimicrobial potency.

Quantitative Antimicrobial Activity Data

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| 4a | Phenyl | Staphylococcus aureus | >2048 | [3] |

| 4b | 4-Chlorophenyl | Staphylococcus aureus | 1024 | [3] |

| 4d | 4-Nitrophenyl | Staphylococcus aureus | 1024 | [3] |

| 4a | Phenyl | Escherichia coli | >2048 | [3] |

| 4b | 4-Chlorophenyl | Escherichia coli | 2048 | [3] |

| 4d | 4-Nitrophenyl | Escherichia coli | 2048 | [3] |

| 4a | Phenyl | Candida albicans | >2048 | [3] |

| 4b | 4-Chlorophenyl | Candida albicans | 2048 | [3] |

| 4d | 4-Nitrophenyl | Candida albicans | 1024 | [3] |

Anti-inflammatory Activity

The anti-inflammatory properties of isoxazole derivatives are well-documented. This compound derivatives have shown potential in mitigating inflammatory responses, partly through the inhibition of key inflammatory pathways such as the NF-κB signaling cascade.

Quantitative Anti-inflammatory Activity Data

| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| 3-(1-Methoxy Naphthalen-2-yl)-5-phenylisoxazole | 25 | 21.36 | [4] |

| 3-(1-Methoxy Naphthalen-2-yl)-5-phenylisoxazole | 50 | 20.01 | [4] |

| 3-(1-Methoxy Naphthalen-2-yl)-5-phenylisoxazole | 100 | 17.91 | [4] |

| Diclofenac (Standard) | Not specified | 68.40 | [4] |

Mechanism of Action: Inhibition of NF-κB Signaling

The transcription factor NF-κB is a master regulator of inflammation. In a resting state, it is sequestered in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some this compound derivatives can inhibit this pathway, thereby reducing the inflammatory response.

Caption: Inhibition of the canonical NF-κB signaling pathway.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl ring.

-

Anticancer Activity: The presence of electron-donating groups, such as methoxy groups, on the phenyl ring appears to be favorable for anticancer activity.

-

Antimicrobial Activity: Electron-withdrawing groups, such as chloro and nitro groups, on the phenyl ring tend to enhance antimicrobial activity.[3]

Experimental Protocols

Synthesis of this compound-4-carbonitrile Derivatives[1]

-

Reaction Setup: In a round-bottom flask, dissolve the substituted aromatic aldehyde (1.2 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol) in a suitable solvent such as ethanol or isopropanol.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as ceric ammonium sulfate (2 mmol), to the reaction mixture.

-

Reaction: Stir the mixture vigorously at reflux temperature for the appropriate time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, pour the reaction mixture into cold water and neutralize with a sodium bicarbonate solution.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

In Vitro Anticancer Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antimicrobial Assay (Broth Microdilution Method)[3]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Perform serial dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)[4]

-

Animal Acclimatization: Acclimatize laboratory animals (e.g., rats or mice) to the experimental conditions.

-

Compound Administration: Administer the test compounds (this compound derivatives) orally or intraperitoneally at various doses.

-

Induction of Inflammation: After a specific time, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the animal's hind paw.

-

Paw Volume Measurement: Measure the paw volume at different time intervals using a plethysmometer.

-

Calculation of Inhibition: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the tunability of their pharmacological properties through structural modifications make them attractive candidates for further investigation in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

- 1. ajrcps.com [ajrcps.com]

- 2. Synthesis, biological evaluation, and structure-activity relationships of new tubulin polymerization inhibitors based on 5-amino-1,2,4-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct Rel/NF-κB inhibitors: structural basis for mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

The Expanding Therapeutic Potential of 5-Amino-3-phenylisoxazole in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has long been a privileged structure in medicinal chemistry. Among its numerous derivatives, 5-amino-3-phenylisoxazole has emerged as a versatile building block for the synthesis of novel compounds with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the current research, potential applications, and experimental methodologies related to this compound and its analogues, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis Strategies: Building the Core Scaffold

The synthesis of this compound and its derivatives can be achieved through several efficient methods. One-pot multicomponent reactions are particularly favored for their atom economy and procedural simplicity. A common approach involves the condensation of an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a catalyst.[1] Another prominent synthetic route is the [3+2] cycloaddition reaction between a nitrile oxide and an α-cyanoenamine, which offers high regioselectivity.

A general workflow for the one-pot synthesis of this compound-4-carbonitrile derivatives is depicted below.

Caption: General workflow for the one-pot synthesis of this compound derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.

Signaling Pathways in Apoptosis

The apoptotic process is broadly divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both converge on the activation of effector caspases, which execute the final stages of cell death. Some isoxazole derivatives have been shown to trigger apoptosis, although the precise molecular targets within these pathways are still under investigation for many compounds.[2]

Caption: Potential intervention points of isoxazole derivatives in apoptosis signaling.

Quantitative Anticancer Data

The cytotoxic effects of various this compound derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

| Compound | Cell Line | IC50 (µM) | Reference |

| Isoxazole-carboxamide derivative 2d | HeLa (Cervical Cancer) | 15.48 | [3] |

| Isoxazole-carboxamide derivative 2d | Hep3B (Liver Cancer) | ~23 | [3] |

| Isoxazole-carboxamide derivative 2e | Hep3B (Liver Cancer) | ~23 | [3] |

| Isoxazole-carboxamide derivative 2a | MCF-7 (Breast Cancer) | 39.80 | [3] |

| 5-Amino[4][5][6]triazole derivative 7 | HepG2 (Liver Cancer) | 17.69 - 25.4 | [7] |

| 5-Amino[4][5][6]triazole derivative 17 | HepG2 (Liver Cancer) | 17.69 - 25.4 | [7] |

| 5-Amino[4][5][6]triazole derivative 7 | MCF7 (Breast Cancer) | 17.69 - 27.09 | [7] |

| 5-Amino[4][5][6]triazole derivative 17 | MCF7 (Breast Cancer) | 17.69 - 27.09 | [7] |

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant bacteria and fungi necessitates the development of novel antimicrobial agents. This compound derivatives have shown promising activity against a variety of pathogenic microorganisms.

Proposed Mechanisms of Antimicrobial Action

The exact mechanisms by which isoxazole derivatives exert their antimicrobial effects are not fully elucidated for all compounds but are thought to involve the disruption of essential cellular processes in microorganisms. Potential mechanisms include the inhibition of DNA gyrase, interference with cell wall synthesis, or disruption of metabolic pathways.[8]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Organism | MIC (µg/mL) | Reference |

| 5-amino-isoxazole-4-carbonitrile 4a | E. coli | - | [9] |

| 5-amino-isoxazole-4-carbonitrile 4b | S. aureus | - | [9] |

| 5-amino-isoxazole-4-carbonitrile 4d | C. albicans | - | [9] |

| 5-amino-3-methylisoxazole-4-carbohydrazide 3d | S. aureus | >128 | [7] |

| 5-amino-3-methylisoxazole-4-carbohydrazide 4d | E. coli | >128 | [7] |

Note: Specific MIC values for some compounds were not explicitly provided in the referenced abstracts.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Certain this compound derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).

COX-2 Signaling Pathway in Inflammation

The COX-2 enzyme plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators. Inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of isoxazole derivatives is often assessed using in vivo models, such as the carrageenan-induced paw edema assay in rats. The percentage of edema inhibition is a measure of the compound's efficacy.

| Compound | Assay | Result | Reference |

| N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (7a) | Carrageenan-induced paw edema | 51% inhibition | [5] |

| Indolyl–isoxazolidine 9a | Carrageenan test | Potency comparable to indomethacin | [5] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research. Below are summaries of key methodologies for evaluating the biological activities of this compound derivatives.

Synthesis of this compound-4-carbonitrile Derivatives

Materials:

-

Substituted aromatic aldehyde

-

Malononitrile

-

Hydroxylamine hydrochloride

-

Catalyst (e.g., Ceric Ammonium Nitrate)

-

Solvent (e.g., Ethanol)

-

Standard laboratory glassware

Procedure:

-

Dissolve the aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride in the chosen solvent in a round-bottom flask.

-

Add the catalyst to the reaction mixture.

-

Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the crude product, wash with water, and dry.

-

Recrystallize the product from a suitable solvent to obtain the pure this compound-4-carbonitrile derivative.[1]

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.[6][10][11]

Broth Microdilution Method for Antimicrobial Susceptibility Testing (MIC Determination)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing its ability to inhibit the growth of a microorganism in a liquid nutrient broth.

Procedure:

-

Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth.

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism.[12][13][14][15]

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

Principle: This in vivo model is used to screen for acute anti-inflammatory activity. Subplantar injection of carrageenan in the rat paw induces a reproducible inflammatory response characterized by edema.

Procedure:

-

Administer the test compound or vehicle to groups of rats (e.g., orally or intraperitoneally).

-

After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.[3][4][10][16][17]

-

Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.[3][4][10][16][17]

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of new therapeutic agents. The diverse biological activities, coupled with the accessibility of efficient synthetic routes, make this class of compounds an attractive area for further investigation. Future research should focus on elucidating the precise molecular mechanisms of action, including the identification of specific protein targets and the detailed mapping of their effects on signaling pathways. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds, paving the way for the development of next-generation drugs for the treatment of cancer, infectious diseases, and inflammatory disorders. Continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs.

References

- 1. atcc.org [atcc.org]

- 2. researchgate.net [researchgate.net]

- 3. inotiv.com [inotiv.com]

- 4. researchgate.net [researchgate.net]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. texaschildrens.org [texaschildrens.org]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

5-Amino-3-phenylisoxazole: A Versatile Scaffold for Modern Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs.[1] Among isoxazole-containing building blocks, 5-amino-3-phenylisoxazole has emerged as a particularly versatile and valuable starting material for the synthesis of a diverse array of biologically active compounds.[2][3] Its unique structural and electronic properties allow for facile chemical modification, providing access to a wide chemical space for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound as a building block for pharmaceuticals, covering its synthesis, derivatization, and applications in drug discovery. Detailed experimental protocols for key synthetic transformations and biological assays are provided, along with a curated collection of quantitative bioactivity data to facilitate structure-activity relationship (SAR) studies. Furthermore, key signaling pathways modulated by this compound derivatives are visualized to aid in understanding their mechanisms of action.

Introduction: The Significance of the this compound Core

The this compound scaffold combines several key features that make it an attractive starting point for drug discovery programs:

-

Aromaticity and Stability: The isoxazole ring is aromatic, conferring thermal and chemical stability to the core structure.

-

Hydrogen Bonding Capabilities: The amino group at the 5-position can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

-

Versatile Reactivity: The amino group provides a convenient handle for a wide range of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

-

Favorable Physicochemical Properties: The phenyl group at the 3-position contributes to the lipophilicity of the molecule, which can be further modulated by substitution on the phenyl ring to optimize pharmacokinetic properties.

These attributes have led to the exploration of this compound derivatives in a multitude of therapeutic areas, including oncology, infectious diseases, and inflammation.[4][5][6]

Synthesis of the this compound Scaffold and Its Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several efficient methods. One of the most common and versatile approaches is a one-pot multicomponent reaction.

General One-Pot Synthesis of this compound-4-carbonitrile Derivatives

A widely employed method for the synthesis of this compound-4-carbonitrile derivatives involves the condensation of an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a catalyst.[7][8]

Experimental Protocol:

Materials:

-

Substituted aromatic aldehyde (1.2 mmol)

-

Malononitrile (1.0 mmol)

-

Hydroxylamine hydrochloride (1.0 mmol)

-

Lewis acid catalyst (e.g., Ceric Ammonium Sulphate (2 mmol) or TiO2 (2 mmol))[7][8]

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thin Layer Chromatography (TLC) supplies (e.g., silica gel plates, developing chamber)

-

Ethyl acetate and n-hexane for TLC mobile phase

-

Sodium bicarbonate (NaHCO3) solution

-

Ethyl acetate for extraction

-

Cold water

-

Rotary evaporator

Procedure:

-

In a 50 mL round-bottom flask, dissolve the substituted aromatic aldehyde (1.2 mmol), malononitrile (1.0 mmol), and hydroxylamine hydrochloride (1.0 mmol) in isopropyl alcohol or ethanol (25-30 mL).[7]

-

Add the Lewis acid catalyst (e.g., Ceric Ammonium Sulphate or TiO2, 2 mmol) to the reaction mixture.[7][8]

-

Fit the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

-

Heat the reaction mixture to reflux and stir vigorously for 5-7 hours.[7][8]

-

Monitor the progress of the reaction by TLC using a mobile phase of ethyl acetate:n-hexane (e.g., 4:6 v/v).[7]

-

Upon completion of the reaction, pour the mixture into cold water.

-

Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO3).

-

Extract the product with ethyl acetate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization from an appropriate solvent.

Biological Activities and Pharmaceutical Applications

Derivatives of this compound have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Several studies have highlighted the potential of this compound derivatives as anticancer agents.[5] One of the key mechanisms of action identified is the inhibition of histone deacetylases (HDACs).[9]

3.1.1. Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[9] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[9] By inhibiting HDACs, this compound derivatives can restore the expression of these genes, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[9]

3.1.2. Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 17 | PC3 (Prostate) | 5.82 | [9] |

| Compound 10 | PC3 (Prostate) | 9.18 | [9] |

| Compound 3a | A549 (Lung) | 5.988 | [7] |

| Compound 3d | MCF-7 (Breast) | 43.4 | [7] |

| Compound 4d | MCF-7 (Breast) | 39.0 | [7] |

| Compound 3d | MDA-MB-231 (Breast) | 35.9 | [7] |

| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [7] |

3.1.3. Experimental Protocol: Cell Viability Assay (MTT Assay)

Materials:

-

Cancer cell lines (e.g., PC3, MCF-7)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound derivatives in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

3.1.4. Experimental Protocol: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Materials:

-

Cancer cells treated with this compound derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cancer cells by treating them with the desired concentration of the this compound derivative for a specified time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[9][10]

Antimicrobial Activity

Derivatives of this compound have also shown promising activity against a range of bacterial and fungal pathogens.[1][7] The introduction of a carbonitrile group at the 4-position, in particular, has been found to be beneficial for antimicrobial activity.

3.2.1. Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected this compound-4-carbonitrile derivatives.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 4a | Escherichia coli | 62.5 | [1] |

| 4a | Staphylococcus aureus | 31.2 | [1] |

| 4b | Escherichia coli | 125 | [1] |

| 4b | Staphylococcus aureus | 62.5 | [1] |

| 4d | Escherichia coli | 31.2 | [1] |

| 4d | Staphylococcus aureus | 15.6 | [1] |

3.2.2. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (37°C)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in MHB to obtain a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory and Kinase Inhibitory Activities

The this compound scaffold has also been explored for its potential in developing anti-inflammatory agents and kinase inhibitors.[6]

3.3.1. Quantitative Anti-inflammatory and Kinase Inhibitory Activity Data

The following table presents the in vitro inhibitory activity of selected isoxazole derivatives against inflammatory targets and kinases.

| Compound ID | Target | IC50 (µM) | Reference |

| Compound 13 | Trypsin (Anti-inflammatory model) | Potent | [3] |

| TPI-7 | Carrageenan-induced paw edema (% inhibition) | High | |

| TPI-13 | Carrageenan-induced paw edema (% inhibition) | High | |

| Compound 27 | JNK3 (Kinase) | Potent | [11] |

| Compound 28 | JNK3 (Kinase) | Potent | [11] |

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block in the design and synthesis of novel pharmaceutical agents. Its inherent structural features and synthetic tractability have enabled the development of a wide range of derivatives with potent biological activities across multiple therapeutic areas. The examples and protocols provided in this guide highlight the significant potential of this scaffold in modern drug discovery.

Future research in this area will likely focus on:

-

Expansion of Chemical Diversity: Exploring novel synthetic methodologies to generate a wider array of this compound derivatives with diverse substitution patterns.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their therapeutic effects.

-

Structure-Activity Relationship (SAR) and Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.

-

In Vivo Efficacy and Safety Studies: Advancing the most promising candidates into preclinical and clinical development to evaluate their therapeutic potential in relevant disease models.

The continued exploration of the this compound scaffold holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

- 1. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. ajrcps.com [ajrcps.com]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C9H8N2O | CID 261201 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-Amino-3-phenylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 5-Amino-3-phenylisoxazole, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of published experimental spectroscopic data for this compound, this document presents data for the closely related derivative, this compound-4-carbonitrile, for reference purposes. All presented data is clearly attributed to its source.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O | [1][2] |

| Molecular Weight | 160.17 g/mol | [1] |

| CAS Number | 4369-55-5 | [1] |

| Melting Point | 110-114 °C | |

| Appearance | White to Almost white powder to crystal | [3] |

Spectroscopic Data (Reference Compound: this compound-4-carbonitrile)

Disclaimer: The following spectroscopic data is for this compound-4-carbonitrile and is provided as a reference due to the lack of available data for the title compound. The presence of the 4-carbonitrile group will significantly influence the spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5]

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.224 | s | - | NH₂ |

| 7.884 | d | 7.6 | Ar-H |

| 7.124 | d | 8.8 | Ar-H |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm |

| 166.98 |

| 162.18 |

| 132.35 |

| 125.66 |

| 119.08 |

| 116.78 |

| 113.36 |

| 76.07 |

Infrared (IR) Spectroscopy[5]

| Wavenumber (cm⁻¹) | Assignment |

| 3512, 3405, 3341 | N-H stretching |

| 2223 | C≡N stretching |

| 1615 | C=C stretching |

| 1267 | C-O stretching |

Mass Spectrometry (MS)[5]

| m/z | Assignment |

| 185.28 | [M]⁺ |

Experimental Protocols

Synthesis of this compound[4]

A general method for the synthesis of this compound involves the reaction of benzoylacetonitrile with hydroxylamine.

Materials:

-

Benzoylacetonitrile

-

Hydroxylamine

-

15% aqueous sodium hydroxide solution

-

Isopropanol

Procedure:

-

Add benzoylacetonitrile (100 mmol) to a 15% aqueous sodium hydroxide solution (100 mL).

-

Add hydroxylamine (200 mmol) to the reaction mixture.

-

Heat the mixture to reflux for 14 hours.

-

After cooling to room temperature, a precipitate will form.

-

Separate the precipitate by filtration.

-

Recrystallize the crude product from isopropanol to yield pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Caption: Synthesis of this compound.

Logical Relationship of Spectroscopic Analysis

This diagram outlines the logical flow of spectroscopic techniques used for the characterization of the synthesized compound.

Caption: Spectroscopic characterization workflow.

References

The Solubility Profile of 5-Amino-3-phenylisoxazole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 5-Amino-3-phenylisoxazole in various organic solvents, designed for researchers, scientists, and professionals in drug development. While specific quantitative solubility data is not extensively available in published literature, this document compiles existing qualitative information, discusses expected solubility trends based on molecular structure, and provides a detailed experimental protocol for determining solubility.

Introduction to this compound

This compound is a heterocyclic organic compound with a molecular formula of C₉H₈N₂O. It serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a phenyl group, an amino group, and an isoxazole ring, imparts a unique combination of properties that influence its solubility and reactivity. Understanding its solubility is critical for its application in synthesis, formulation, and biological screening.

Solubility of this compound

A thorough review of scientific literature and chemical databases indicates a lack of comprehensive quantitative data on the solubility of this compound in a wide range of organic solvents. However, qualitative information and inferences from synthetic procedures provide valuable insights.

Qualitative and Inferred Solubility Data

The following table summarizes the available qualitative and inferred solubility information for this compound.

| Solvent | Solubility | Source / Inference |

| Methanol | Soluble | Direct statement in chemical catalogs.[1][2] |

| Isopropanol | Soluble, particularly at elevated temperatures | Used as a recrystallization solvent in synthesis protocols.[1] |

| Ethanol | Soluble, particularly at elevated temperatures | Used as a solvent in synthesis protocols. |

Expected Solubility Trends

Based on the molecular structure of this compound, the following trends in solubility can be anticipated:

-

Polar Protic Solvents (e.g., Alcohols): The presence of the amino group (-NH₂) and the nitrogen and oxygen atoms in the isoxazole ring allows for hydrogen bonding with protic solvents. Therefore, good solubility is expected in alcohols like methanol and ethanol, which is consistent with the available data.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): The polar nature of the isoxazole ring suggests that there will be some degree of solubility in polar aprotic solvents due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar phenyl group may contribute to some solubility in aromatic solvents like toluene. However, due to the overall polarity of the molecule, solubility in nonpolar aliphatic solvents like hexane is expected to be low.

The interplay of these structural features is visually represented in the following diagram.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the isothermal shake-flask method followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) is the gold standard.

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute is determined.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

Analytical balance

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent.

-

Seal the vial and place it in a shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is achieved.

-

-

Phase Separation:

-

Remove the vial from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vial at a high speed.

-

Carefully withdraw a known volume of the clear supernatant using a pipette and filter it through a syringe filter into a clean vial.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

Calculate the original solubility by taking the dilution factor into account.

-

HPLC Method Development (Example)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid)

-

Detection: UV spectrophotometer at a wavelength where this compound has maximum absorbance.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the Mechanism of Action of 5-Amino-3-phenylisoxazole and its Derivatives in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-3-phenylisoxazole is a versatile heterocyclic amine that serves as a crucial structural motif and synthetic precursor in the development of a wide array of biologically active compounds. While the intrinsic mechanism of action of this compound itself is not extensively documented, its derivatives have demonstrated significant pharmacological potential across various therapeutic areas. This technical guide provides a comprehensive overview of the known biological activities of compounds derived from this compound, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows. The primary applications of these derivatives include antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory activities. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the isoxazole scaffold.

Introduction: The Role of this compound in Medicinal Chemistry

This compound is a key building block in organic synthesis, particularly in the field of medicinal chemistry.[1] Its unique isoxazole structure provides a stable and versatile scaffold for the synthesis of diverse bioactive molecules.[2] Researchers have successfully utilized this compound to create novel anti-inflammatory, analgesic, antimicrobial, and antifungal agents.[1][3] The ability of this compound to act as a precursor allows for the exploration of new therapeutic pathways, making it a vital component in the drug discovery process.[2] This guide will delve into the specific mechanisms through which derivatives of this compound exert their biological effects.

Mechanisms of Action of this compound Derivatives

The biological activity of compounds derived from this compound is diverse, targeting various enzymes and signaling pathways. The following sections detail the known mechanisms of action for several classes of these derivatives.

Antimicrobial Activity

Derivatives of this compound, particularly this compound-4-carbonitrile analogs, have been synthesized and evaluated for their antimicrobial properties.[4] These compounds have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5]

Mechanism of Action: The precise mechanism of antimicrobial action is not fully elucidated but is believed to involve the disruption of essential cellular processes in microorganisms. The presence of the isoxazole ring, combined with various substituents, is thought to contribute to the molecule's ability to interact with microbial targets.

Enzyme Inhibition

A significant area of investigation for this compound derivatives is their role as enzyme inhibitors. This activity is central to their therapeutic potential in various diseases.

Certain derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase.[6] This enzyme plays a crucial role in purine metabolism and is a key target for the treatment of gout and hyperuricemia.[7]

Mechanism of Action: These isoxazole derivatives act as inhibitors of xanthine oxidase, thereby reducing the production of uric acid.[6] Molecular modeling studies suggest that these compounds bind to the active site of the enzyme, preventing the substrate from binding and being metabolized.[6] The inhibition is often of a mixed-type, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[8]

Isoxazole derivatives have been investigated for their ability to inhibit 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[9][10] This makes them potential candidates for the treatment of inflammatory conditions such as asthma.[9]

Mechanism of Action: By inhibiting the 5-LOX pathway, these compounds reduce the production of leukotrienes, which are potent mediators of inflammation.[9] The inhibition is dose-dependent and some derivatives have shown potency comparable to reference drugs.[9]

Derivatives of this compound have been shown to modulate the activity of tyrosinase, a key enzyme in melanin synthesis. Depending on the specific derivative, both inhibition and activation of tyrosinase have been observed.

-

Tyrosinase Inhibition: Some isoxazole compounds have demonstrated the ability to inhibit tyrosinase, suggesting potential applications in treating hyperpigmentation disorders.[11]

-

Tyrosinase Activation: Conversely, an isoxazole chalcone derivative, 1-(4-((3-phenylisoxazol-5-yl)methoxy)phenyl)-3-phenylprop-2-en-1-one (PMPP), has been identified as a potent tyrosinase activator, promoting melanogenesis. This suggests its potential use in treating vitiligo.[1]

Antioxidant Activity

Several derivatives of this compound exhibit significant antioxidant properties.[11][12] This activity is crucial for combating oxidative stress, which is implicated in a wide range of diseases.

Mechanism of Action: The antioxidant activity of these compounds is primarily attributed to their ability to scavenge free radicals. The isoxazole scaffold, along with specific functional groups, enables these molecules to donate electrons to neutralize reactive oxygen species (ROS).[12]

Quantitative Data

The following tables summarize the quantitative data for the biological activities of various derivatives of this compound.

Table 1: Antimicrobial Activity of 5-amino-isoxazole-4-carbonitrile Derivatives

| Compound | Organism | MIC (µg/mL) |

| 4a | Staphylococcus aureus | 62.5 |

| Bacillus subtilis | 125 | |

| Escherichia coli | 125 | |

| Pseudomonas aeruginosa | 250 | |

| Candida albicans | 125 | |

| Aspergillus niger | 250 | |

| 4b | Staphylococcus aureus | 125 |

| Bacillus subtilis | 250 | |

| Escherichia coli | 250 | |

| Pseudomonas aeruginosa | 500 | |

| Candida albicans | 250 | |

| Aspergillus niger | 500 | |

| 4d | Staphylococcus aureus | 31.25 |

| Bacillus subtilis | 62.5 | |

| Escherichia coli | 62.5 | |

| Pseudomonas aeruginosa | 125 | |

| Candida albicans | 62.5 | |

| Aspergillus niger | 125 |

Data extracted from a study on the antimicrobial activity of novel 5-amino-isoxazole-4-carbonitriles.[5]

Table 2: Enzyme Inhibitory Activity of Isoxazole Derivatives

| Derivative Class | Enzyme | Compound | IC₅₀ (µM) |

| 5-phenylisoxazole-3-carboxylic acids | Xanthine Oxidase | 11a | Submicromolar range |

| Isoxazole derivatives | 5-Lipoxygenase | C3 | 8.47 |

| C5 | 10.48 | ||

| C6 | Most potent | ||

| Isoxazole chalcone | Tyrosinase (activator) | PMPP | - |

IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity. Data for xanthine oxidase inhibitors indicated potency in the micromolar to submicromolar range.[6] 5-LOX inhibitory data is from a study on isoxazole derivatives.[10] PMPP was identified as a potent activator of tyrosinase.[1]

Table 3: Antioxidant Activity of Isoxazole Derivatives

| Derivative Class | Assay | Compound | IC₅₀ (µg/mL) |

| Fluorophenyl-isoxazole-carboxamides | DPPH radical scavenging | 2a | 0.45 ± 0.21 |

| 2c | 0.47 ± 0.33 | ||

| Trolox (control) | 3.10 ± 0.92 | ||

| 5-amino-isoxazole-4-carbonitriles | DPPH radical scavenging | 4i | Significant activity |

IC₅₀ values represent the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. Data for fluorophenyl-isoxazole-carboxamides is from a study on their antioxidant potential.[12] Compound 4i showed significant antioxidant activity.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Preparation of Test Compounds: The synthesized isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Microdilution Assay: The assay is performed in 96-well microtiter plates. A two-fold serial dilution of each test compound is prepared in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Xanthine Oxidase Inhibition Assay

-

Reagent Preparation:

-

Xanthine oxidase solution is prepared in phosphate buffer (pH 7.5).

-